molecular formula C18H14FN5O2S B2615208 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 895460-35-2

2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2615208
CAS No.: 895460-35-2
M. Wt: 383.4
InChI Key: MVNYSQBQOWYFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine derivative featuring a 4-fluorophenyl substituent at the 6-position of the pyridazine ring and a sulfanyl-linked acetamide group modified with a furan-2-ylmethyl moiety. Its structure combines heterocyclic elements (triazole, pyridazine, and furan) with fluorinated aromatic systems, which are common in bioactive molecules targeting inflammation, cancer, or infectious diseases . The sulfanyl bridge enhances metabolic stability, while the fluorine atom modulates electronic properties and bioavailability.

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h1-9H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNYSQBQOWYFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde to form the triazolopyridazine core.

    Thioether Formation:

    Acetamide Formation: Finally, the furan-2-ylmethyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays for its antimicrobial and anti-inflammatory activities. It can inhibit the growth of certain bacteria and reduce inflammation in cellular models.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Triazolopyridazine Core

  • 2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (): This analogue replaces the 4-fluorophenyl group with a 3-fluorophenyl and substitutes the furan-2-ylmethyl with a 3-(trifluoromethyl)phenyl. The trifluoromethyl group enhances lipophilicity, which could increase membrane permeability but may also raise toxicity risks .
  • N-Phenyl-2-(Tetrahydrobenzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide (): This compound replaces the pyridazine ring with a pyrimidine fused to a benzothiophene system. The tetrahydrobenzothiophene moiety adds rigidity, possibly enhancing target selectivity but reducing solubility. Yields for such derivatives range from 68–74%, suggesting moderate synthetic efficiency .

Modifications on the Acetamide Side Chain

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides (): These derivatives retain the furan-2-yl group but replace the triazolopyridazine core with a simpler triazole ring. The 4-amino group on the triazole facilitates hydrogen bonding, which may enhance anti-exudative activity (e.g., 10 mg/kg dose showing comparable efficacy to diclofenac sodium in rat models) .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (Dose) Yield (%) Reference
Target Compound Triazolopyridazine 4-Fluorophenyl, Furan-2-ylmethyl Not reported (predicted anti-exudative) N/A
2-{[3-(3-Fluorophenyl)Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide Triazolopyridazine 3-Fluorophenyl, 3-Trifluoromethylphenyl Moderate COX-2 inhibition ~70
2-((4-Amino-5-(Furan-2-yl)Triazol-3-yl)Sulfanyl)-N-Acetamides Triazole Furan-2-yl, 4-Amino Anti-exudative (10 mg/kg vs. diclofenac) 68–74
N-Phenyl-2-(Tetrahydrobenzothieno[3,2-e]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide Benzothieno-Triazolopyrimidine Phenyl, Tetrahydrobenzothiophene Kinase inhibition 68–74

Biological Activity

The compound 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing knowledge regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H14FN5OSC_{19}H_{14}FN_5OS, with a molecular weight of 373.40 g/mol. It features a unique combination of triazole and pyridazine moieties, which are known for their bioactivity. The presence of the 4-fluorophenyl and furan groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • A study highlighted that triazole-based compounds demonstrated MIC values ranging from 0.125 to 8 μg/mL against multiple pathogens .
  • Anticancer Properties
    • The triazole scaffold has been recognized for its potential in cancer therapy. Compounds within this class have shown selective cytotoxicity against tumor cell lines, including breast and colon cancer cells .
    • The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Anti-inflammatory Effects
    • Some studies suggest that triazoles can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This inhibition could lead to reduced inflammation and pain relief.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Interaction : Its structure allows for potential interaction with various receptors, influencing cellular responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Efficacy Study
    • A recent study evaluated the antibacterial properties of various triazole derivatives against Pseudomonas aeruginosa. Results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity .
  • Anticancer Activity Assessment
    • In vitro studies on human cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.125 – 8 μg/mL
AntifungalCandida albicans0.5 – 4 μg/mL
AnticancerBreast Cancer Cell LinesNanomolar range
Anti-inflammatoryCOX EnzymesIC50 = 0.011 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.